Technical Deep Dive: Pancreatic Lipase/Carboxylesterase 1-IN-1
Technical Deep Dive: Pancreatic Lipase/Carboxylesterase 1-IN-1
Compound Identity: Triterpenoid Derivative (Compound 39) Primary Targets: Pancreatic Lipase (PL) & Human Carboxylesterase 1A (hCES1A) Therapeutic Class: Dual Metabolic Modulator (Anti-Obesity/Anti-Hyperlipidemia)[1]
Part 1: Executive Technical Summary
Pancreatic lipase/Carboxylesterase 1-IN-1 (herein referred to as PL/CES1-IN-1 ) represents a specific class of synthetic triterpenoid derivatives designed to simultaneously target two critical nodes of lipid metabolism: dietary fat absorption (via Pancreatic Lipase) and hepatic lipid processing (via Carboxylesterase 1).
Unlike first-generation lipase inhibitors (e.g., Orlistat) which target only the gastrointestinal lumen, PL/CES1-IN-1 offers a dual-action mechanism.[1] It functions as a mixed inhibitor of Pancreatic Lipase (PL) and a competitive inhibitor of Human Carboxylesterase 1A (hCES1A).[1] This dual profile addresses metabolic syndrome by blocking triglyceride hydrolysis in the gut while simultaneously modulating lipid trafficking and metabolism in the liver/adipose tissue.
Part 2: Molecular Mechanism of Action[1]
Structural Basis
PL/CES1-IN-1 is derived from an oleanolic acid (OA) scaffold .[2] Structure-Activity Relationship (SAR) studies indicate that modifications at the C-2 and C-3 positions (specifically 2-enol and 3-ketal moieties) are critical for its nanomolar affinity toward hCES1A and micromolar affinity toward PL.[2]
Binding Kinetics & Inhibition Modes
The compound exhibits distinct inhibitory modalities for its two targets, necessitating different kinetic models for analysis.[1]
| Target Enzyme | Inhibition Type | IC50 (Reported) | Binding Characteristic |
| Pancreatic Lipase (PL) | Mixed-Type | ~2.13 µM | Binds to both free enzyme (E) and Enzyme-Substrate (ES) complex. |
| hCES1A | Competitive | ~0.055 µM | Competes directly with substrate for the catalytic triad (Ser-His-Glu). |
A. Pancreatic Lipase (PL) Blockade
PL utilizes a catalytic triad (Ser152-His263-Asp176) covered by a surface loop ("lid").
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Mechanism: PL/CES1-IN-1 likely interacts with the "lid" domain or an allosteric pocket adjacent to the active site.
-
Result: As a mixed inhibitor, it reduces both
(maximum reaction rate) and alters (substrate affinity), meaning increasing substrate concentration cannot fully overcome the inhibition.[1] This prevents the hydrolysis of dietary triglycerides into absorbable monoglycerides and free fatty acids.
B. Carboxylesterase 1 (hCES1A) Blockade
hCES1A is a serine hydrolase abundant in the liver.
-
Mechanism: The triterpenoid scaffold fits snugly into the large, flexible hydrophobic pocket of hCES1A, sterically occluding the catalytic Ser221.[1]
-
Result: Competitive inhibition prevents the hydrolysis of endogenous esters (cholesterol esters) and exogenous xenobiotics.
Pathway Visualization
The following diagram illustrates the dual-node blockade and its physiological downstream effects.
Caption: Dual blockade mechanism showing simultaneous inhibition of gut PL (preventing absorption) and hepatic CES1 (modulating lipid processing).[1][3]
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the activity of PL/CES1-IN-1, researchers must utilize specific enzymatic assays.[1] The following protocols are designed to be robust and reproducible.
Protocol A: Pancreatic Lipase (PL) Inhibition Assay
Objective: Determine IC50 against Porcine Pancreatic Lipase (PPL).[1] Substrate: 4-Methylumbelliferyl oleate (4-MUO) is preferred over p-NPB for higher sensitivity and structural similarity to natural lipids.
-
Reagent Preparation:
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Buffer: 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2 (pH 8.0). Note: Calcium is essential for PL catalytic activity.[1]
-
Enzyme Stock: Dissolve PPL (Type II) in buffer to 2 mg/mL; centrifuge to remove insoluble carrier.
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Substrate: 0.1 mM 4-MUO in DMSO.
-
-
Incubation:
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In a black 96-well plate, add 25 µL of PPL solution.
-
Add 25 µL of PL/CES1-IN-1 (various concentrations in DMSO). Keep final DMSO < 2%.[3]
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Incubate at 37°C for 10 minutes (Pre-incubation allows inhibitor binding).
-
-
Reaction Initiation:
-
Add 50 µL of 4-MUO substrate solution.
-
-
Detection:
-
Measure fluorescence kinetically for 20 minutes at Ex/Em = 318/449 nm.
-
-
Validation Control:
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Positive Control: Orlistat (IC50 ~0.4 µM).
-
Negative Control: Buffer + DMSO only.
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Protocol B: hCES1A Inhibition Assay
Objective: Determine IC50 against Recombinant Human CES1. Substrate: p-Nitrophenyl acetate (p-NPA) or p-Nitrophenyl butyrate (p-NPB).
-
Reagent Preparation:
-
Buffer: 100 mM HEPES (pH 7.4).
-
Enzyme: Recombinant hCES1A (final conc. 5 nM).
-
Substrate: p-NPA (final conc. 100 µM).
-
-
Workflow:
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Mix 80 µL Buffer + 10 µL Enzyme + 5 µL PL/CES1-IN-1.
-
Incubate at 37°C for 10 minutes.
-
Add 5 µL p-NPA substrate to initiate.
-
-
Detection:
-
Measure Absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.
-
-
Validation Control:
-
Positive Control: Bis-p-nitrophenyl phosphate (BNPP) or specific CES1 inhibitor (e.g., Benzil).[1]
-
Protocol C: Kinetic Analysis (Lineweaver-Burk)
To confirm the mechanism of action (Mixed vs. Competitive), perform the assays above with varying substrate concentrations (
-
Plot
(y-axis) vs (x-axis).[1] -
Interpretation:
-
Competitive (hCES1A): Lines intersect at the Y-axis (
is unchanged, increases).[1] -
Mixed (PL): Lines intersect in the second quadrant (both
and change).
-
Part 4: Experimental Workflow Visualization
The following DOT diagram outlines the logical flow for validating the compound's potency and selectivity.
Caption: Step-by-step experimental workflow for determining inhibitory constants (Ki/IC50).
Part 5: References
-
Zhang J, et al. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022; 37(1):629-640.[3]
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MedChemExpress. Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) Product Datasheet.
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Wang X, et al. Human carboxylesterase 1: From structure to function and inhibition.[1] Acta Pharmaceutica Sinica B. 2018; 8(5):699-712.
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Birari RB, Bhutani KK. Pancreatic lipase inhibitors from natural sources: unexplored potential.[1] Drug Discovery Today. 2007; 12(19-20):879-889.
Sources
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
